molecular formula C10H10ClN3O2S2 B2779133 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide CAS No. 2411239-69-3

2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B2779133
CAS No.: 2411239-69-3
M. Wt: 303.78
InChI Key: FVINQILXNLZBHF-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine intermediates. The process often includes:

    Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 2-position using reagents like phosphorus oxychloride (POCl3).

    Sulfonamide Formation: Reaction of the chlorinated intermediate with sulfonamide derivatives under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: Formation of new bonds with other aromatic or heterocyclic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
  • 2,4-Dichlorothieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide has a unique sulfonamide group, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a therapeutic agent with distinct pharmacological properties.

Properties

IUPAC Name

2-chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S2/c1-10(2-3-10)14-18(15,16)8-4-6-7(17-8)5-12-9(11)13-6/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVINQILXNLZBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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